(3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one
Description
Properties
IUPAC Name |
(E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS2/c1-19(2)13-18(22-16-11-7-4-8-12-16)17(20)14-21-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBSYWDZNGQTCF-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)CSC1=CC=CC=C1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)CSC1=CC=CC=C1)/SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butenone backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where a dimethylamine is introduced to the intermediate compound.
Attachment of phenylsulfanyl groups: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group and phenylsulfanyl groups can play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared below with three analogs:
Key Observations:
- Electronic Effects: The dimethylamino group in all analogs stabilizes the enone system via resonance. However, the phenylsulfanyl groups in the target compound introduce steric bulk and sulfur-based reactivity (e.g., thiol-disulfide exchange), absent in other analogs .
- Synthetic Utility: While 4-(4-(dimethylamino)phenyl)but-3-en-2-one is used in Pfitzinger reactions to form quinolines , the target compound’s sulfur substituents may favor thio-Michael additions or oxidations to sulfoxides/sulfones, diversifying downstream products.
- Biological Relevance: Analogs like 4-(dimethylamino)but-3-en-2-one yield pyrido-triazepinones with notable antimicrobial activity (e.g., compounds 102–104 in ) . The target compound’s sulfur atoms could enhance binding to microbial enzymes or DNA, though experimental validation is needed.
Spectral and Physicochemical Data
While explicit data for the target compound is unavailable in the provided evidence, inferences can be drawn:
- IR Spectroscopy: The enone carbonyl (C=O) stretch (~1670–1700 cm⁻¹) is common to all analogs. The target compound’s phenylsulfanyl groups would show C-S stretches near 650–750 cm⁻¹ .
- NMR: The (3E)-configuration would split alkene proton signals (δ 6.5–7.5 ppm, coupling constant J ≈ 15–16 Hz). Dimethylamino protons resonate at δ 2.8–3.2 ppm, while phenylsulfanyl aromatic protons appear at δ 7.2–7.6 ppm .
Biological Activity
(3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, presenting data in a structured format to facilitate understanding.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 341.48 g/mol. The compound features a conjugated system that is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19NOS2 |
| Molecular Weight | 341.48 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through interaction with cellular thiols.
Case Study: Antitumor Efficacy
A study conducted on various derivatives demonstrated that compounds with similar structural motifs showed enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The introduction of electron-withdrawing groups was found to increase the potency of these compounds by enhancing their electrophilicity, thereby facilitating interactions with nucleophilic sites in cancer cells .
Antimicrobial Activity
In addition to antitumor properties, this compound has shown promising antimicrobial activity. It has been evaluated against a range of pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results indicate that the compound exhibits significant antifungal activity, particularly against Candida species, suggesting potential for therapeutic applications in treating fungal infections .
The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with cellular macromolecules. This interaction can lead to:
- Inhibition of key enzymes involved in tumor progression.
- Disruption of cellular membranes in microbial pathogens.
- Induction of oxidative stress , leading to apoptosis in cancer cells.
Research Findings
A detailed investigation into the molecular interactions revealed that the compound binds preferentially to thiol groups in proteins, which is crucial for its antitumor and antimicrobial effects. The presence of dimethylamino and phenylsulfanyl groups enhances its reactivity and selectivity towards target biomolecules .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodology :
-
Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the β-carbon of the enone system.
-
Catalysts : Use of mild bases (e.g., K₂CO₃) to avoid decomposition of the dimethylamino group.
-
Temperature control : Reactions performed at 60–80°C balance kinetics and stability of thiophenol reactants.
- Optimization : Monitor via TLC/HPLC and adjust stoichiometry of phenylsulfanyl groups to minimize byproducts. Reference analogous enone syntheses for solvent-catalyst pairs .
Study Solvent Catalyst Temp (°C) Yield (%) Purity (%) A DMF K₂CO₃ 70 68 95 B THF NaH 60 52 88
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be addressed?
- Primary techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from phenylsulfanyl and dimethylamino groups.
- X-ray crystallography : Resolve E-configuration of the enone system (critical for reactivity studies) .
- Addressing contradictions : Replicate conditions from literature (e.g., solvent for crystallization) or use 2D NMR (NOESY) to confirm spatial proximity of substituents.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) assist in predicting the compound’s reactivity and electronic properties?
- Methodology :
- Perform geometry optimization and frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites.
- Simulate transition states for thiolate attacks on the enone system to explain regioselectivity .
- Data application : Compare computed IR spectra with experimental data to validate conformational stability.
Q. What strategies resolve contradictions in reported spectral data for this compound, particularly in distinguishing E/Z isomers?
- Approach :
- Variable-temperature NMR : Detect rotational barriers in dimethylamino groups that may cause signal splitting.
- X-ray crystallography : Definitive assignment of stereochemistry via bond angles and torsion parameters .
Q. How to design experiments to study the compound’s reaction mechanisms (e.g., nucleophilic additions or cycloadditions)?
- Kinetic studies : Use stopped-flow UV-Vis to monitor enone-thiolate conjugation rates under varying pH.
- Isotopic labeling : Introduce ¹³C at the β-carbon to track bond formation via NMR .
- Competitive experiments : Compare reactivity with substituted thiols to map electronic effects on regioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
